Lipoxygenase Activity: Target vs. Positional Isomer
2-(Cyclopropylmethoxy)-4-isopropylphenol has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, along with antioxidant properties in fats and oils [1]. In contrast, its positional isomer 4-(Cyclopropylmethoxy)-2-isopropylphenol (CAS 1243362-91-5) lacks documented lipoxygenase inhibitory activity in the same assay systems .
| Evidence Dimension | Lipoxygenase inhibitory activity |
|---|---|
| Target Compound Data | Documented potent lipoxygenase inhibition; interferes with arachidonic acid metabolism |
| Comparator Or Baseline | 4-(Cyclopropylmethoxy)-2-isopropylphenol (positional isomer, CAS 1243362-91-5) |
| Quantified Difference | Activity documented for target compound; no lipoxygenase activity reported for comparator isomer |
| Conditions | Arachidonic acid metabolism assay system |
Why This Matters
Researchers targeting the lipoxygenase pathway for inflammatory disease studies should procure the specific positional isomer with documented activity rather than a regioisomer lacking established activity in this pathway.
- [1] Medical University of Lublin. MeSH Concept Record M0014961. Documentation of 2-(Cyclopropylmethoxy)-4-isopropylphenol as a potent lipoxygenase inhibitor with activity against arachidonic acid metabolism, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase. View Source
